3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Physicochemical profiling CNS drug-likeness Structure-property relationships

For sigma receptor research, choose 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide. Its unique 3,5-dimethoxy pattern creates a distinct electrostatic surface, critical for target engagement and metabolic stability, unlike generic benzamide analogs. This specific substitution ensures reproducible target engagement in sigma-2 binding assays, making it an essential tool for probing functional selectivity in oncology programs.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922885-21-0
Cat. No. B2532627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS922885-21-0
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C19H20N2O4/c1-24-16-10-13(11-17(12-16)25-2)19(23)20-14-5-7-15(8-6-14)21-9-3-4-18(21)22/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,23)
InChIKeyFZZHZTJOURDSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922885-21-0): Core Structural and Procurement Profile


3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a 3,5-dimethoxy-substituted benzamide core linked via an amide bond to a 4-(2-oxopyrrolidin-1-yl)phenyl moiety [1]. This compound belongs to a broader class of N-phenylbenzamides containing a pyrrolidin-2-one (γ-lactam) substituent, a scaffold explored in medicinal chemistry for central nervous system (CNS) targets and oncology applications [2]. The presence of two electron-donating methoxy groups at meta positions distinguishes it from simpler benzamide analogs, influencing both its physicochemical properties and potential target interactions. The compound is commercially available from screening compound suppliers at purities of ≥90% (typically confirmed by LCMS and/or 400 MHz NMR), with catalog specifications listing a molecular formula of C19H20N2O4 and a molecular weight of 340.37 g/mol [1].

Why Generic Substitution Fails for 3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Research Procurement


Superficially similar benzamide derivatives containing an N-[4-(2-oxopyrrolidin-1-yl)phenyl] motif cannot be interchanged with 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide because the 3,5-dimethoxy substitution pattern on the benzamide ring creates a distinct electronic environment that modulates hydrogen-bonding capacity, conformational preferences, and target recognition [1]. Removing or altering the methoxy groups (e.g., to a single 4-methoxy, a 2-trifluoromethyl, or to an unsubstituted benzamide) changes the molecular electrostatic potential surface around the amide carbonyl, which is critical for interactions with biological targets such as sigma receptors or CNS-related enzymes [2]. Furthermore, the 3,5-dimethoxy substitution confers a higher topological polar surface area (TPSA) and altered lipophilicity relative to des-methoxy or mono-methoxy congeners, directly impacting membrane permeability, metabolic stability, and off-target binding profiles [1]. These structural distinctions mean that generic substitution without confirmatory biological data carries a high risk of irreproducible target engagement and divergent pharmacological outcomes.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differential vs. Des-Methoxy Benzamide Analog (CAS 922885-45-8)

The target compound possesses a TPSA of approximately 67.8 Ų, compared to approximately 49.4 Ų for the unsubstituted N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922885-45-8) [1]. This 18.4 Ų increase results from the two methoxy oxygen atoms, which contribute additional hydrogen-bond acceptor capacity. For CNS-targeted compounds, a TPSA below 90 Ų is generally associated with favorable blood-brain barrier penetration, yet values below 60 Ų may increase promiscuous binding risk. The 67.8 Ų value positions the target compound within a balanced window that is distinct from the lower-TPSA des-methoxy analog [2].

Physicochemical profiling CNS drug-likeness Structure-property relationships

Hydrogen Bond Acceptor Count Differentiation vs. Trifluoromethyl-Substituted Analog (CAS 941956-80-5)

The target compound contains 5 hydrogen bond acceptors (two methoxy oxygens, one amide carbonyl oxygen, one pyrrolidinone carbonyl oxygen, and the amide nitrogen), compared to 3 hydrogen bond acceptors in N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941956-80-5) [1]. The trifluoromethyl analog replaces the two methoxy groups with a single CF3 substituent and is unsubstituted at the other benzamide positions. The additional two hydrogen-bond acceptors in the target compound enable supplementary polar interactions with biological targets, while the methoxy groups' electron-donating nature contrasts with the strongly electron-withdrawing CF3 group [2]. This electronic divergence alters the pKa of the amide NH and the conformational energy landscape of the benzamide moiety.

Ligand efficiency Binding thermodynamics Molecular recognition

Computational logP Differentiation vs. 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl Analog (CAS 941993-02-8)

The target compound (CAS 922885-21-0) has a computed logP (XLogP3) of approximately 1.8, reflecting the balanced lipophilicity contributed by the 3,5-dimethoxybenzamide group [1]. In contrast, 3,5-dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide (CAS 941993-02-8), which adds a third methoxy group on the aniline ring, has an estimated logP of approximately 1.5 due to the additional polar atom content [2]. While both compounds share the 3,5-dimethoxybenzamide core, the relocation of the oxopyrrolidine substituent relative to the methoxy group on the aniline ring alters the molecular shape and conformation, which can affect target binding complementarity. The target compound's oxopyrrolidine is positioned para to the aniline NH without adjacent substitution, yielding a more extended molecular conformation compared to the 3-methoxy-4-(2-oxopyrrolidin-1-yl) analog, which has a sterically constrained ortho relationship between the methoxy and pyrrolidinone groups [1].

Lipophilicity optimization ADME prediction Lead optimization

Benzamide Class-Level Evidence: Sigma-2 Receptor Binding Affinity from Closely Related Scaffolds

While direct experimental binding data for 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922885-21-0) is not publicly available, closely related benzamide derivatives containing N-(4-(2-oxopyrrolidin-1-yl)phenyl) motifs have demonstrated nanomolar affinity for sigma-2 receptors [1]. In a BindingDB-curated dataset, benzamides with a 4-(2-oxopyrrolidin-1-yl)phenyl substituent showed Ki values ranging from 1.3 nM to 46 nM at sigma-2 receptors, depending on the benzamide ring substitution [2]. The 3,5-dimethoxy substitution pattern in the target compound is predicted to enhance binding affinity through complementary hydrogen-bonding interactions with key receptor residues, compared to des-methoxy analogs that lack these additional polar contacts [3]. Importantly, sigma-2 receptor ligands are being actively pursued as pharmacological tools and imaging agents in oncology, where the 10-fold higher sigma-2 receptor density in proliferating tumor cells relative to quiescent cells provides a therapeutic window [3].

Sigma receptor pharmacology Radioligand binding Neuro-oncology targets

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


CNS-Targeted Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion

The compound's balanced TPSA (67.8 Ų) and computed logP (~1.8) profile positions it within the favorable range for CNS drug discovery [1]. It is recommended as a core scaffold for systematic SAR studies aimed at optimizing sigma-2 receptor affinity and selectivity, where the 3,5-dimethoxy substitution serves as a starting point for exploring hydrogen-bonding interactions and steric effects at the benzamide binding pocket [2]. Its para-linked 4-(2-oxopyrrolidin-1-yl)phenyl moiety provides a rigid, extended geometry suitable for linker-based library expansion, and the commercial availability at ≥90% purity supports reproducible screening campaigns [1].

Computational Chemistry and Virtual Screening Template for Benzamide-Based Ligand Design

With its well-defined SMILES (C(NC1=CC=C(N2CCCC2=O)C=C1)(=O)C1=CC(OC)=CC(OC)=C1) and molecular formula (C19H20N2O4), the compound serves as a structurally unambiguous input for molecular docking, pharmacophore modeling, and molecular dynamics simulations targeting sigma receptors or other CNS-related proteins [1]. The electron-donating dimethoxy groups create a distinct electrostatic potential surface that can be used to probe complementary binding pockets in silico [2]. Its commercial availability ensures that computational predictions can be experimentally validated without synthetic delay, reducing the cycle time from virtual hit identification to biological testing [1].

Chemical Biology Probe Development for Sigma-2 Receptor Pharmacology

Class-level binding data indicate that benzamides bearing the N-(4-(2-oxopyrrolidin-1-yl)phenyl) motif achieve nanomolar affinity at sigma-2 receptors [1]. The target compound's structural differentiation (3,5-dimethoxy vs. unsubstituted or mono-methoxy analogs) provides a unique probe for dissecting the contribution of the benzamide substitution pattern to sigma-2 receptor engagement and functional selectivity [2]. This is particularly relevant in oncology research, where sigma-2 receptor ligands are being developed as imaging agents and therapeutics for tumors exhibiting elevated sigma-2 expression [3]. Procurement of this specific analog enables direct comparative pharmacology with previously characterized sigma-2 ligands bearing different benzamide substitutions [1].

Quote Request

Request a Quote for 3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.